![molecular formula C13H14N2O2S B2452576 [2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-4-イル]酢酸 CAS No. 929813-74-1](/img/structure/B2452576.png)
[2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-4-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features a pyridine ring and a thiazole ring
科学的研究の応用
[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of a pyridine derivative with a thiazole derivative. One common method is the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
作用機序
The mechanism of action of [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring structure and have been studied for their antitumor and antibacterial activities.
Piperidine Derivatives: These compounds also contain nitrogen heterocycles and are widely used in pharmaceuticals.
Uniqueness
What sets [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid apart is its unique combination of a pyridine ring and a thiazole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-3-10-6-9(4-5-14-10)13-15-11(8-18-13)7-12(16)17/h4-6,8H,2-3,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNMUQOPDXXTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)
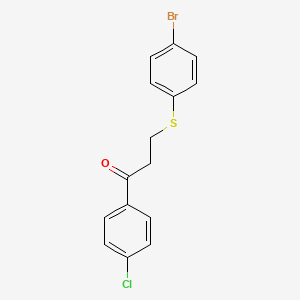
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)
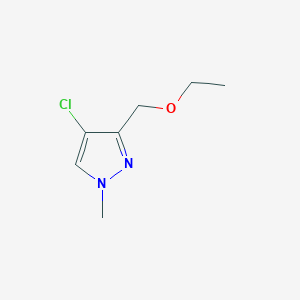
![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

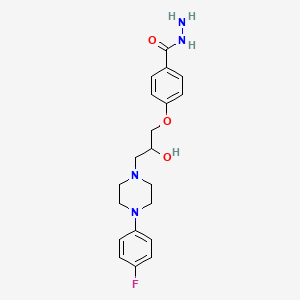
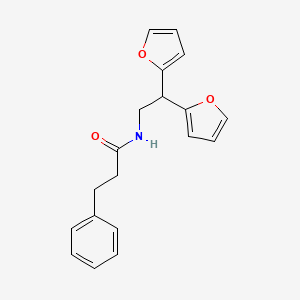
![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)
![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)
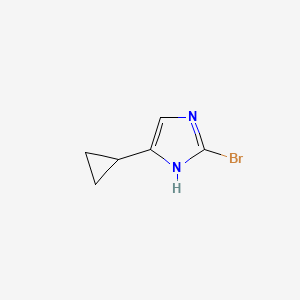
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
